molecular formula C9H15NO2 B14074540 Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate CAS No. 102233-70-5

Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate

Cat. No.: B14074540
CAS No.: 102233-70-5
M. Wt: 169.22 g/mol
InChI Key: WOVVBWFNJHVIJU-UHFFFAOYSA-N
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Description

Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate is an organic compound with a unique structure that includes both ester and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate typically involves the reaction of but-3-en-1-amine with methyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate involves its interaction with specific molecular targets. The ester and amine groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(but-3-en-1-yl)amino]butanoate
  • Methyl 3-[(but-3-en-1-yl)amino]propanoate
  • Methyl 3-[(but-3-en-1-yl)amino]pentanoate

Uniqueness

Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry.

Properties

CAS No.

102233-70-5

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 3-(but-3-enylamino)but-2-enoate

InChI

InChI=1S/C9H15NO2/c1-4-5-6-10-8(2)7-9(11)12-3/h4,7,10H,1,5-6H2,2-3H3

InChI Key

WOVVBWFNJHVIJU-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)NCCC=C

Origin of Product

United States

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